methyl 4-chloro-1H-indazole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 4-chloro-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)8-7-5(10)3-2-4-6(7)11-12-8/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEHEVOAKFIDDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696107 | |
| Record name | Methyl 4-chloro-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932041-14-0 | |
| Record name | Methyl 4-chloro-1H-indazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932041-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-chloro-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 4-chloro-1H-indazole-3-carboxylate is a derivative of indazole, a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a chloro substituent at the 4-position of the indazole ring, which is crucial for its biological activity. The carboxylate group plays a significant role in its interaction with biological targets.
1. Enzyme Inhibition
this compound has been shown to inhibit various enzymes, particularly carbonic anhydrases (CAs). This inhibition can disrupt cellular pH regulation and metabolic processes, making it a candidate for further investigation in cancer therapeutics .
2. Interaction with Proteins
The compound forms hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in cancer cell lines where it has demonstrated effects on cell growth and proliferation.
This compound interacts with multiple biomolecules, influencing various biochemical pathways. Notably, it has been observed to affect the activity of human carbonic anhydrases, both cytosolic and transmembrane isozymes.
Cellular Effects
The compound exhibits profound effects on cellular processes:
- Cell Growth and Proliferation: It inhibits growth in cancer cell lines such as colon and melanoma cells.
- Reactive Oxygen Species (ROS) Production: It reduces hypoxia-induced ROS production, which is critical in managing oxidative stress within cells .
Metabolic Pathways
This compound participates in various metabolic pathways:
- Transport Mechanisms: The compound is transported across cellular membranes via specific transporters, influencing its localization and accumulation within cells.
- Subcellular Localization: Its localization within organelles affects its interaction with biomolecules and overall efficacy in modulating cellular processes.
Comparative Analysis
A comparison with similar compounds highlights the unique properties of this compound:
| Compound | Substituent | Biological Activity |
|---|---|---|
| Methyl 1H-indazole-3-carboxamide | None | Lower reactivity |
| Methyl 5-chloro-1H-indazole-3-carboxamide | Chloro at position 5 | Different pharmacological profile |
| Methyl 4-bromo-1H-indazole-3-carboxamide | Bromo instead of chloro | Altered reactivity and activity |
Case Studies and Research Findings
Case Study: Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity. In vitro assays showed IC50 values indicating potent inhibitory effects against various cancer cell lines, including Hep-G2 . The structure–activity relationship (SAR) analysis revealed that specific substituents significantly impact the compound's efficacy.
Research Findings:
A study published in Journal of Medicinal Chemistry reported that derivatives of indazole exhibit a range of biological activities, including anti-inflammatory and anticancer properties. The findings suggest that this compound could be further explored as a therapeutic agent in treating conditions characterized by excessive inflammation or uncontrolled cell proliferation .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of methyl 4-chloro-1H-indazole-3-carboxylate derivatives in anticancer applications. For instance, compounds derived from indazole structures have shown promising results against various cancer cell lines. A study demonstrated that certain indazole derivatives exhibited significant inhibitory effects on the K562 leukemia cell line, with IC50 values indicating effective cytotoxicity .
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, potentially via inhibition of the Bcl2 family proteins and modulation of the p53 pathway . This suggests that this compound could serve as a scaffold for developing new anticancer agents.
Neuroprotective Effects
Indazole derivatives have also been investigated for neuroprotective properties. Research indicates that these compounds can modulate neurotransmitter systems and exhibit anti-inflammatory effects, which may be beneficial in treating neurodegenerative diseases .
Building Blocks for Synthesis
This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows researchers to create complex molecules with potential pharmaceutical applications. For example, it can be utilized in Suzuki coupling reactions to form biaryl compounds, which are important in drug discovery .
Synthesis of New Derivatives
The compound can be modified to produce a range of derivatives with varied biological activities. By altering substituents on the indazole ring or the carboxylate group, researchers can tailor compounds for specific therapeutic targets, enhancing their efficacy and selectivity .
Development of Functional Materials
This compound has potential applications in material science, particularly in creating functionalized polymers and nanomaterials. Its unique chemical structure allows it to be incorporated into polymer matrices, potentially leading to materials with enhanced mechanical properties or specific functionalities such as drug delivery systems or sensors .
Case Studies
Comparison with Similar Compounds
Methyl 1-(2,4-Dichlorobenzyl)-1H-Indazole-3-Carboxylate
Methyl 4-Amino-1H-Indazole-3-Carboxylate
- Structure: Features an amino group (-NH₂) at position 4 (C₉H₉N₃O₂; CAS 1360946-93-5) .
- Key Differences: The electron-donating amino group alters electronic properties, increasing solubility in polar solvents compared to the electron-withdrawing chloro group. This substitution may enhance interactions with biological targets via hydrogen bonding.
- Synthesis : Likely involves nitration followed by reduction, contrasting with chlorination steps required for the target compound.
Methyl 4-Amino-7-Methoxy-1H-Indazole-3-Carboxylate
- Structure: Contains both amino (-NH₂) and methoxy (-OCH₃) groups at positions 4 and 7 (C₁₀H₁₁N₃O₃; CAS 1448125-93-6) .
7-Chloro-3-Methyl-1H-Indole-2-Carboxylic Acid
- Structure: Chloro-substituted indole derivative (C₁₀H₈ClNO₂; CAS 16381-48-9) .
- Key Differences : Indole core (two fused benzene rings) vs. indazole (benzene fused with pyrazole). The carboxylic acid group at position 2 may confer distinct acidity and solubility profiles.
Comparative Data Table
| Compound Name | Molecular Formula | CAS Number | Substituents (Positions) | Key Applications |
|---|---|---|---|---|
| Methyl 4-chloro-1H-indazole-3-carboxylate | C₉H₇ClN₂O₂ | 932041-14-0 | Cl (4), COOCH₃ (3) | Pharmaceutical intermediates |
| Methyl 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylate | C₁₆H₁₂Cl₂N₂O₂ | 252025-50-6 | 2,4-Cl₂-benzyl (1), COOCH₃ (3) | Adjudin/Lonidamine synthesis |
| Methyl 4-amino-1H-indazole-3-carboxylate | C₉H₉N₃O₂ | 1360946-93-5 | NH₂ (4), COOCH₃ (3) | Drug discovery intermediates |
| Methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate | C₁₀H₁₁N₃O₃ | 1448125-93-6 | NH₂ (4), OCH₃ (7), COOCH₃ (3) | Multitargeted drug candidates |
| 7-Chloro-3-methyl-1H-indole-2-carboxylic acid | C₁₀H₈ClNO₂ | 16381-48-9 | Cl (7), CH₃ (3), COOH (2) | Biochemical research |
Physicochemical Properties
- Solubility: Chloro-substituted compounds exhibit lower aqueous solubility than amino derivatives due to reduced polarity.
- Melting Points : Indazole carboxylates generally have high melting points (>200°C), as seen in β-carboline analogs .
Preparation Methods
Step 1: Preparation of 2-Methyl-3-Chloroaniline Derivative
- Materials: 2-methyl-3-chloroaniline, potassium acetate, acetic anhydride, chloroform.
- Procedure: The aniline is reacted with potassium acetate and acetic anhydride in chloroform at 0–25 °C for approximately 1 hour.
- Purpose: This step facilitates acetylation and prepares the substrate for subsequent diazotization.
Step 2: Diazotization and Cyclization to 4-Chloro-1H-Indazole
- Reagents: Isopentyl nitrite is added to the reaction mixture at 60 °C and stirred overnight.
- Mechanism: Diazotization of the aniline group forms a diazonium salt, which undergoes intramolecular cyclization to form the indazole ring with chloro substitution at the 4-position.
- Outcome: This yields 4-chloro-1H-indazole as an orange solid with a 100% yield reported.
Step 3: Introduction of Carboxylate Group and Methyl Ester Formation
- Reagents: Lithium hydroxide (LiOH) is added at 0 °C to hydrolyze intermediates and facilitate esterification.
- Workup: The reaction mixture is extracted with ethyl acetate, dried, and concentrated to isolate this compound.
- Yield: The process yields the target methyl ester in high purity and yield.
Alternative Synthetic Routes
Silver(I)-Mediated Intramolecular Oxidative C–H Amination (Research Article PMC7948442)
- Method: A silver(I)-mediated oxidative C–H amination enables the construction of 1H-indazoles with diverse substituents including halogens and esters.
- Advantages: This method avoids harsh hydrazine conditions and allows for functional group tolerance, including esters at the 3-position.
- Application: The method can be adapted to prepare this compound by choosing appropriate precursors bearing chloro and ester groups.
Summary Table of Preparation Methods
Research Findings and Analysis
- The classical diazotization and cyclization approach remains the most direct and reliable method for synthesizing this compound, offering high yields and purity without the need for complex purification steps.
- Modern catalytic methods (silver or transition metal-catalyzed) provide alternative routes with milder conditions and potential for late-stage functionalization, which is valuable for medicinal chemistry applications.
- The choice of method depends on available starting materials, scale, and desired functional group tolerance.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl 4-chloro-1H-indazole-3-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclization and esterification reactions. For example, indazole derivatives are often prepared by refluxing precursors (e.g., 3-formyl-1H-indole-2-carboxylates) with sodium acetate in acetic acid, followed by chlorination at the 4-position using reagents like SOCl₂ or POCl₃ . Key factors affecting yield include:
- Catalyst selection : Sodium acetate aids in deprotonation and cyclization .
- Reaction time : Extended reflux (3–5 hours) improves crystallinity and purity .
- Purification : Recrystallization from DMF/acetic acid mixtures enhances purity .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodology :
- ¹H NMR : Look for characteristic peaks:
- Indazole C-H protons (δ 7.2–8.5 ppm).
- Methyl ester group (δ 3.8–4.0 ppm for OCH₃) .
- ¹³C NMR : Carbonyl (C=O) at ~165 ppm and aromatic carbons (100–150 ppm) .
- MS : Molecular ion peak at m/z 210.6 (C₉H₅ClN₂O₂) .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodology :
- Thermal stability : Store at 2–8°C in sealed containers to prevent decomposition .
- pH sensitivity : Hydrolysis of the ester group occurs under strongly acidic/basic conditions. Test stability via HPLC monitoring of degradation products .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing 4-chloro-substituted indazoles be addressed?
- Methodology :
- Directing groups : Use electron-withdrawing substituents (e.g., ester at C3) to favor chlorination at C4 .
- Catalytic systems : Explore Lewis acids (e.g., FeCl₃) to enhance selectivity .
- DoE (Design of Experiments) : Optimize temperature, reagent stoichiometry, and solvent polarity using statistical models .
Q. What catalytic applications does this compound have in cross-coupling reactions?
- Methodology :
- Suzuki-Miyaura coupling : The chloro group at C4 can act as a leaving group for Pd-catalyzed aryl-aryl bond formation. Use Pd(PPh₃)₄ and aryl boronic acids in THF/water .
- Kinetic studies : Monitor reaction progress via GC-MS to determine rate constants and optimize catalyst loading .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?
- Methodology :
- DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to identify reactive sites .
- MD simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways .
Q. What strategies improve the biological activity of this compound derivatives?
- Methodology :
- Structure-activity relationship (SAR) : Modify the ester group (e.g., replace methyl with ethyl) or introduce amino substituents to enhance bioavailability .
- In vitro assays : Test derivatives against cancer cell lines (e.g., MCF-7) to correlate substituent effects with cytotoxicity .
Q. How does flow chemistry enhance the scalability of this compound synthesis?
- Methodology :
- Continuous-flow reactors : Improve heat/mass transfer compared to batch reactors, reducing side reactions .
- Process optimization : Use DoE to adjust residence time, temperature, and reagent ratios for >90% yield .
Q. How can contradictory data on reaction yields or spectroscopic results be resolved?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
